molecular formula C14H20N2O3S B12797606 1-(4-Methylpent-3-enyl)-3-(4-methylphenyl)sulfonylurea CAS No. 28490-23-5

1-(4-Methylpent-3-enyl)-3-(4-methylphenyl)sulfonylurea

Número de catálogo: B12797606
Número CAS: 28490-23-5
Peso molecular: 296.39 g/mol
Clave InChI: LDMWEKNGNPKMQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NSC 182021 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NSC 182021 typically involves a series of chemical reactions that require precise control of reaction conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of NSC 182021 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

NSC 182021 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 182021 are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that help drive the reactions to completion.

Major Products

The major products formed from the reactions of NSC 182021 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.

Aplicaciones Científicas De Investigación

NSC 182021 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular pathways.

    Medicine: NSC 182021 is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or modulate biological processes.

    Industry: The compound is used in the development of new materials, coatings, and chemical products due to its unique properties.

Mecanismo De Acción

The mechanism of action of NSC 182021 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

NSC 182021 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: Known for its stability and reactivity in chemical reactions.

    NSC 725776 (Indimitecan): Noted for its potential therapeutic effects and biological activity.

    NSC 724998 (Indotecan): Recognized for its use in medicinal chemistry and drug development.

Each of these compounds has its own unique properties and applications, making NSC 182021 a valuable addition to the family of related chemical compounds.

Propiedades

Número CAS

28490-23-5

Fórmula molecular

C14H20N2O3S

Peso molecular

296.39 g/mol

Nombre IUPAC

1-(4-methylpent-3-enyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C14H20N2O3S/c1-11(2)5-4-10-15-14(17)16-20(18,19)13-8-6-12(3)7-9-13/h5-9H,4,10H2,1-3H3,(H2,15,16,17)

Clave InChI

LDMWEKNGNPKMQG-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC=C(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.